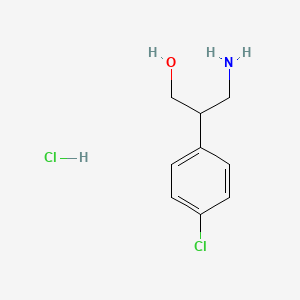

3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride

Descripción

3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride is a chiral organic compound characterized by a propanol backbone substituted with a 4-chlorophenyl group at position 2 and an amino group at position 3, with a hydrochloride counterion. This compound belongs to the class of β-amino alcohols, which are widely studied for their applications in asymmetric synthesis and pharmaceutical intermediates .

Propiedades

IUPAC Name |

3-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHANBNNYUETTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and nitromethane.

Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 4-chlorobenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide to form 4-chloro-β-nitrostyrene.

Reduction: The nitro group in 4-chloro-β-nitrostyrene is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst or using a chemical reducing agent such as lithium aluminum hydride.

Hydrolysis: The resulting amine is then hydrolyzed to yield 3-Amino-2-(4-chlorophenyl)propan-1-ol.

Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group in 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Nucleophiles: Halides, alkoxides.

Major Products

Oxidation: Formation of 3-(4-chlorophenyl)-2-oxopropan-1-ol.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychological disorders.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

Biological Studies: It is employed in studies investigating the interaction of amino alcohols with biological systems.

Industrial Applications: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen-Substituted Aromatic Groups

(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 1213160-13-4)

- Molecular Formula: C₉H₁₃ClFNO

- Molecular Weight : 205.66 g/mol

- Key Differences: The fluorine atom at the para position of the phenyl ring introduces distinct electronic and steric properties compared to chlorine. American Elements provides this compound in high-purity forms, suggesting its relevance in research .

(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 154550-93-3)

- Molecular Formula: C₉H₁₃ClFNO

- Molecular Weight : 205.66 g/mol

- Key Differences : The stereochemistry (R-configuration) contrasts with the target compound’s unspecified enantiomeric form. Enantiomers often exhibit divergent biological activities, making this analog critical for chiral resolution studies .

3-Amino-1-(4-chlorophenyl)propan-1-one Hydrochloride (CAS 5442-48-8)

- Molecular Formula: C₉H₁₁Cl₂NO

- Molecular Weight : 220.10 g/mol

- Key Differences: Replacement of the propan-1-ol group with a ketone (propan-1-one) alters reactivity and solubility.

Analogs with Modified Backbones or Additional Functional Groups

2-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol Hydrochloride

- Molecular Formula: Not explicitly stated ().

- Key Differences : The difluorocyclobutyl group introduces conformational rigidity and fluorinated hydrophobicity, which may enhance metabolic stability in drug design .

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride

Comparison Table

*Calculated based on formula C₉H₁₃Cl₂NO.

Research Implications and Key Findings

Stereochemical Considerations : The (R)- and (S)-enantiomers of fluorophenyl analogs demonstrate the importance of chirality in pharmacological activity, a factor unresolved for the target compound due to lack of stereochemical data .

Backbone Modifications : Ketone analogs (e.g., CAS 5442-48-8) may serve as prodrugs, where enzymatic reduction converts the ketone to an alcohol in vivo .

Commercial Accessibility : The discontinuation of the target compound highlights the need for synthetic customization or substitution with available analogs like fluorophenyl derivatives .

Actividad Biológica

3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride, also known as (S)-3-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride, is a chiral compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

- Chemical Formula : CHClN\O

- Molecular Weight : Approximately 185.65 g/mol

- Chirality : The presence of a chiral center significantly influences its biological activity and selectivity.

The biological activity of 3-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Histone Deacetylase Inhibition (HDACi) : The compound has been identified as a potential HDAC inhibitor, which can modify gene expression by increasing histone acetylation. This alteration may lead to changes in cellular functions and has implications in cancer therapy.

- Enzyme Interaction : The amino and hydroxyl groups facilitate hydrogen bonding with enzyme active sites, potentially inhibiting or modifying their activity. The chlorophenyl group enhances binding affinity, contributing to the compound's selectivity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications can significantly affect its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Alters binding affinity to target proteins |

| Variation in amine substituents | Changes pharmacokinetic properties |

| Chirality | Impacts interaction with biological targets |

Research indicates that specific modifications can enhance HDAC inhibition while reducing cytotoxicity towards normal cells.

Anticancer Activity

A notable study investigated the anticancer potential of derivatives based on 3-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride. The findings revealed:

- Certain derivatives exhibited IC50 values as low as 0.69 µM against HeLa cells, outperforming established chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .

Molecular Docking Studies

Molecular docking simulations have demonstrated that these compounds effectively bind to heat shock proteins such as TRAP1, which are implicated in cancer cell survival and proliferation. This binding affinity correlates with observed antiproliferative effects in vitro .

Additional Biological Activities

Beyond anticancer properties, research has explored other biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.